Aktiviertes Protein C (390-404) (human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

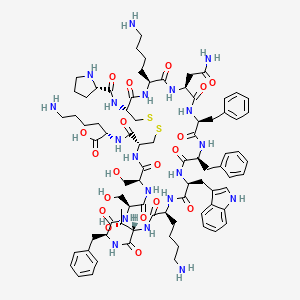

Activated Protein C (390-404), human is a peptide of the activated protein C (a vitamin K-dependent serine protease), potently inhibits APC anticoagulant activity.

Wissenschaftliche Forschungsanwendungen

Antikogulanz-Aktivität

Die Peptidregion, die die Reste 390-404 in APC enthält, ist für seine Antikogulanz-Aktivität essentiell {svg_1}. Es übt seine physiologische Antikogulanz-Rolle durch proteolytische Inaktivierung der Blutgerinnungs-Kofaktoren Va und VIIIa aus {svg_2}. Diese Sequenz steht für die Interaktion mit Antikörpern oder anderen Proteinen wie den makromolekularen Substraten Faktor Va oder VIIIa zur Verfügung {svg_3}.

Hemmung der APC-Aktivität

Peptid-(390-404) hemmte die APC-Aktivität spezifisch in aktivierten partiellen Thromboplastinzeit- und Xa-1-Stufen-Gerinnungstests in normalem, Protein S-verarmtem und Faktor VIII-defizientem Plasma mit 50% Hemmung bei 5 µM Peptid {svg_4}.

Entzündungshemmende Eigenschaften

APC ist ein Blutprotein mit entzündungshemmenden Eigenschaften, das Zellen vor Schäden und Gerinnung schützt {svg_5}. Auf der Oberfläche der Zellmembranen, aus denen der Herzmuskel besteht, interagiert APC mit einem Protein namens endothelialer Protein C-Rezeptor (EPCR) {svg_6}.

Zytoprotektive Eigenschaften

APC besitzt zytoprotektive Eigenschaften aufgrund seiner Fähigkeit, Entzündungen zu reduzieren, Apoptose zu verhindern und die zelluläre Homöostase aufrechtzuerhalten {svg_7}.

Minderung von Reperfusionsverletzungen und Herzischämie

APC spielt eine bedeutende Rolle bei der Minderung von Reperfusionsverletzungen und Herzischämie {svg_8}. Der Zweck dieser Überprüfung besteht darin, die Rolle von APC in der Pathogenese der ischämischen Herzkrankheit, Herzinsuffizienz und Myokardischämie-Reperfusionsverletzung zu analysieren und das Potenzial von APC-basierten Therapeutika zu diskutieren {svg_9}.

Interaktion mit Antikörpern

Ähnlich wie Peptid-(390-404) hemmte der Anti-(390-404)-Antikörper die Antikogulanz-Aktivität von APC stark in APTT-Assays in normalem Plasma und PSDP sowie in Xa-1-Stufen-Assays in normalem und Faktor VIII-defizientem Plasma mit 50% Hemmung bei -30 nM Antikörper {svg_10}.

Wirkmechanismus

Target of Action

Activated Protein C (390-404) (human) is a peptide fragment of the activated protein C (APC), a vitamin K-dependent serine protease . This peptide fragment is essential for the anticoagulant activity of APC . It interacts with other proteins, such as the macromolecular substrates Factors Va or VIIIa .

Mode of Action

Activated Protein C (390-404) (human) inhibits the anticoagulant activity of APC . It achieves this by interacting with its targets and causing changes in their function .

Biochemical Pathways

The peptide region containing residues 390-404 in APC is essential for its anticoagulant activity . APC regulates blood coagulation by proteolytic inactivation of the blood coagulation cofactors Va and VIIIa .

Result of Action

The result of the action of Activated Protein C (390-404) (human) is the inhibition of the anticoagulant activity of APC . This can have significant effects on blood coagulation processes .

Biochemische Analyse

Biochemical Properties

Activated protein C (390-404) (human) is essential for the anticoagulant activity of activated protein C. This peptide fragment interacts with various biomolecules, including the macromolecular substrates Factors Va and VIIIa. These interactions are primarily inhibitory, as activated protein C (390-404) (human) inhibits the anticoagulant activity of activated protein C by binding to these factors and preventing their proteolytic inactivation .

Cellular Effects

Activated protein C (390-404) (human) influences several cellular processes, particularly those related to coagulation and inflammation. It has been shown to protect cells from damage and clotting by interacting with the endothelial protein C receptor on the surface of cardiac muscle cells. This interaction stimulates the production of adenosine triphosphate and regulates subsequent cell communication, thereby reducing inflammation, preventing apoptosis, and maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of activated protein C (390-404) (human) involves its binding interactions with various biomolecules. It exerts its effects by inhibiting the anticoagulant activity of activated protein C through the proteolytic inactivation of Factors Va and VIIIa. Additionally, activated protein C (390-404) (human) interacts with the endothelial protein C receptor, which stimulates adenosine triphosphate production and regulates cell communication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of activated protein C (390-404) (human) can change over time. The stability and degradation of this peptide fragment are crucial factors in its long-term effects on cellular function. Studies have shown that activated protein C (390-404) (human) remains stable for up to two years when stored at -80°C and for one year at -20°C. In solvent, it remains stable for six months at -80°C and for one month at -20°C .

Dosage Effects in Animal Models

The effects of activated protein C (390-404) (human) vary with different dosages in animal models. At lower dosages, it effectively inhibits the anticoagulant activity of activated protein C without causing adverse effects. At higher dosages, it may lead to toxic or adverse effects, including disruptions in coagulation and inflammation pathways .

Metabolic Pathways

Activated protein C (390-404) (human) is involved in metabolic pathways related to coagulation and inflammation. It interacts with enzymes such as thrombin and cofactors like thrombomodulin, which are essential for its activation and function. These interactions influence metabolic flux and metabolite levels, particularly those related to coagulation .

Transport and Distribution

Within cells and tissues, activated protein C (390-404) (human) is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, particularly in endothelial cells and cardiac muscle cells. The peptide fragment’s distribution is crucial for its anticoagulant and cytoprotective functions .

Subcellular Localization

Activated protein C (390-404) (human) is localized in specific subcellular compartments, including the cell membrane and cytoplasm. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. These modifications ensure that activated protein C (390-404) (human) exerts its effects precisely where needed .

Eigenschaften

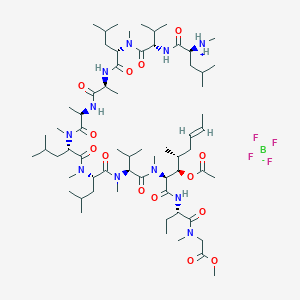

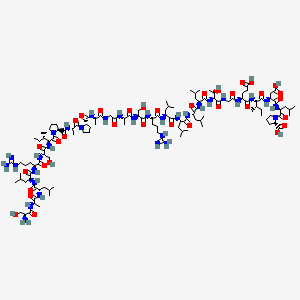

IUPAC Name |

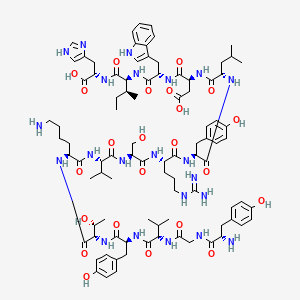

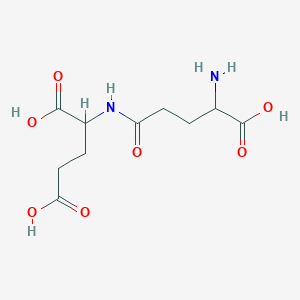

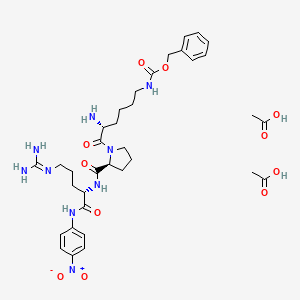

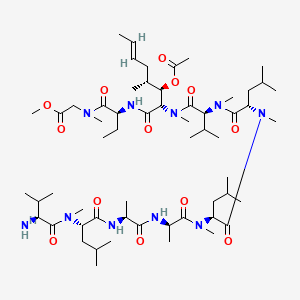

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97)/t49-,50+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIJLOHGIXGMAB-AFKMJAFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C91H130N22O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1900.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cys-[HIV-Tat (47-57)]](/img/new.no-structure.jpg)

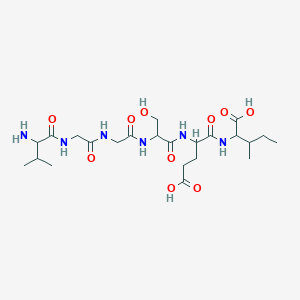

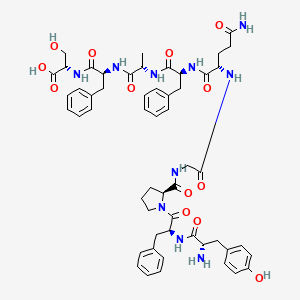

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)

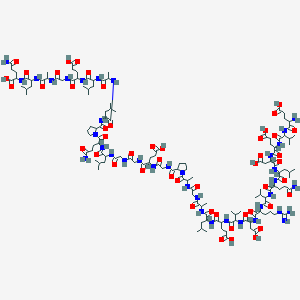

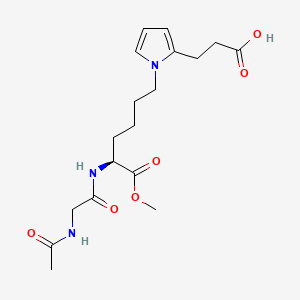

![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)